5-bromo-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile
Description
5-bromo-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is an organic compound of notable interest in various fields of scientific research. This complex molecule features a bromine atom substituted at the 5th position of a pyridine ring and has a multi-functional side chain attached at the 2nd position, comprising a 3-methylpyridin-2-yloxy moiety linked via a methylene bridge to a piperidin-1-yl group. Additionally, it carries a nitrile group at the 3rd position of the pyridine ring.
Properties
IUPAC Name |
5-bromo-2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O/c1-13-3-2-6-21-18(13)24-12-14-4-7-23(8-5-14)17-15(10-20)9-16(19)11-22-17/h2-3,6,9,11,14H,4-5,7-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLRPIAPUXTLFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=C(C=C(C=N3)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically starts with the bromination of a pyridine derivative. The critical steps involve:
Bromination: : This involves the selective bromination of the precursor pyridine compound to introduce a bromine atom at the desired position.
Coupling Reaction: : The intermediate is then subjected to a coupling reaction with a piperidine derivative that is linked to a 3-methylpyridin-2-yloxy moiety. This can be achieved using suitable coupling agents like palladium catalysts in the presence of bases under inert atmosphere conditions.
Nitrile Introduction: : The nitrile group is generally introduced via nucleophilic substitution reactions, often using cyanide sources like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis is optimized for scale-up, maintaining high yields and purity. This generally involves automated systems for precise control of reaction parameters, use of industrial-grade reactants, and robust purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, affecting different parts of the molecule, such as the pyridine ring or the piperidine side chain.
Hydrolysis: : Hydrolysis reactions can break down specific bonds in the molecule, particularly in the side chain.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogenating agents, alkylating agents, strong bases or acids.
Hydrolysis: : Acidic or basic aqueous solutions, often under reflux.
Major Products
The major products vary based on the specific reactions performed but can include various substituted pyridine or piperidine derivatives, along with potential fragmentation products depending on reaction conditions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure provides versatility in creating derivatives for material science and catalysis studies.
Biology
In biological research, derivatives of this compound are often explored for their biological activities. This includes potential pharmacological properties where modifications can lead to new drug candidates.
Medicine
In medicinal chemistry, it is examined for its potential therapeutic effects. Compounds with similar structures have been researched for anti-inflammatory, antiviral, and anticancer activities.
Industry
In industry, it can be used in the development of new materials, such as polymers or dyes, owing to its complex structure and functional groups that provide diverse chemical reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects varies depending on its application. Generally, it involves interaction with specific molecular targets, potentially disrupting biological pathways or serving as a catalyst in chemical reactions. The piperidine and pyridine rings can participate in various binding interactions, while the nitrile group may engage in nucleophilic attacks.
Comparison with Similar Compounds
Compared to other similar compounds, the uniqueness of 5-bromo-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile lies in its specific substitution pattern and the presence of multiple reactive sites.
Similar Compounds
5-bromo-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine
3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-5-bromopyridine-2-carbonitrile
2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-5-bromopyridine-3-carbonitrile
Each of these compounds shares a similar core structure but differs in the position of functional groups or additional substituents, which can significantly affect their chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
